![molecular formula C23H19ClN2O3 B15021305 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B15021305.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core using 2-aminophenol and an appropriate aldehyde under acidic conditions . The resulting benzoxazole is then chlorinated using thionyl chloride or phosphorus pentachloride. The final step involves coupling the chlorinated benzoxazole with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzoxazole ring.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines or thiols, sodium hydroxide, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Corresponding oxides of the benzoxazole ring.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole core can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for further functionalization. Additionally, the benzoxazole core provides a rigid and planar structure, making it an excellent candidate for binding to biological targets .
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-13-7-10-20-19(11-13)26-23(29-20)15-8-9-17(24)18(12-15)25-22(27)16-6-4-5-14(2)21(16)28-3/h4-12H,1-3H3,(H,25,27) |
InChI Key |
HSPDSKRRDMGBPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC(=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.